Cas no 73791-47-6 (Endo-8-Methyl-8-azabicyclo3.2.1octan-3-yl 3-hydroxy-2-phenylpropanoate sulfate dihydrate(2:1:2))
73791-47-6 structure
Product Name:Endo-8-Methyl-8-azabicyclo3.2.1octan-3-yl 3-hydroxy-2-phenylpropanoate sulfate dihydrate(2:1:2)
CAS-Nr.:73791-47-6
MF:C34H52N2O12S
MW:712.847889900208
CID:564765
PubChem ID:71463801
Update Time:2025-04-19
Endo-8-Methyl-8-azabicyclo3.2.1octan-3-yl 3-hydroxy-2-phenylpropanoate sulfate dihydrate(2:1:2) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- ATROPINE SULFATE
- Endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate sulfate dihydrate(2:1:2)
- ATROPINE SULPHATE
- 73791-47-6
- A866023
- Hyoscyamine sulfate
- Atropine sulfate hydrate (2:1:2)
- CID 52507
- Benzeneacetic acid, alpha-(hydroxymethyl)- (3-endo)-8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester, sulfate (2:1) (salt), dihydrate
- (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;sulfuric acid;dihydrate
- BCP12846
- ATROPINE, SULFATE (2:1), DIHYDRATE
- Endo-8-Methyl-8-azabicyclo3.2.1octan-3-yl 3-hydroxy-2-phenylpropanoate sulfate dihydrate(2:1:2)
-
- MDL: MFCD00077268
- Inchi: 1S/2C17H23NO3.H2O4S.2H2O/c2*1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-5(2,3)4;;/h2*2-6,13-16,19H,7-11H2,1H3;(H2,1,2,3,4);2*1H2/t2*13-,14+,15?,16?;;;
- InChI-Schlüssel: BXSVDJUWKSRQMD-BAAOIJEOSA-N
- Lächelt: S(=O)(=O)(O)O.O(C(C(C1C=CC=CC=1)CO)=O)C1C[C@H]2CC[C@@H](C1)N2C.O(C(C(C1C=CC=CC=1)CO)=O)C1C[C@H]2CC[C@@H](C1)N2C.O.O
Berechnete Eigenschaften
- Genaue Masse: 387.13500
- Monoisotopenmasse: 712.32409627g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 6
- Anzahl der Akzeptoren für Wasserstoffbindungen: 14
- Schwere Atomanzahl: 49
- Anzahl drehbarer Bindungen: 10
- Komplexität: 434
- Anzahl kovalent gebundener Einheiten: 5
- Definierte Atom-Stereozentrenzahl: 4
- Undefined Atom Stereocenter Count: 2
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 185Ų
Experimentelle Eigenschaften
- Schmelzpunkt: 189-192 °C (A)(lit.)
- PSA: 132.75000
- LogP: 2.29680
Endo-8-Methyl-8-azabicyclo3.2.1octan-3-yl 3-hydroxy-2-phenylpropanoate sulfate dihydrate(2:1:2) Sicherheitsinformationen
Endo-8-Methyl-8-azabicyclo3.2.1octan-3-yl 3-hydroxy-2-phenylpropanoate sulfate dihydrate(2:1:2) Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| TRC | E076895-1g |
Endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate sulfate dihydrate(2:1:2) |
73791-47-6 | 1g |
$ 45.00 | 2022-06-02 | ||
| TRC | E076895-2.5g |
Endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate sulfate dihydrate(2:1:2) |
73791-47-6 | 2.5g |
$ 60.00 | 2022-06-02 | ||
| Chemenu | CM200976-1g |
Bis((1R,3r,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate) sulfuric acid dihydrate |
73791-47-6 | 95% | 1g |
$729 | 2022-09-29 | |
| Chemenu | CM200976-1g |
Bis((1R,3r,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate) sulfuric acid dihydrate |
73791-47-6 | 95% | 1g |
$729 | 2021-08-05 |
Endo-8-Methyl-8-azabicyclo3.2.1octan-3-yl 3-hydroxy-2-phenylpropanoate sulfate dihydrate(2:1:2) Verwandte Literatur
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
73791-47-6 (Endo-8-Methyl-8-azabicyclo3.2.1octan-3-yl 3-hydroxy-2-phenylpropanoate sulfate dihydrate(2:1:2)) Verwandte Produkte
- 6835-16-1(Hyoscyamine Sulfate Dihydrate)
- 55-48-1(Atropine sulfate)
- 866926-81-0(Scopolamine Sulfate)
- 620-61-1(L-Hyoscyamine sulfate)
- 5908-99-6(Atropine sulfate monohydrate)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
Empfohlene Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
CN Lieferant
Reagenz
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Reagenz
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Jiangsu Xinsu New Materials Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
烟台朗裕新材料科技有限公司
Gold Mitglied
CN Lieferant
Reagenz